1-Methyl-3-methylidenepiperidin-4-one
Description
1-Methyl-3-methylidenepiperidin-4-one is a piperidin-4-one derivative featuring a methyl group at the N1 position and a methylidene (CH₂=) group at the C3 position. Piperidin-4-one scaffolds are pivotal in medicinal chemistry due to their versatility in drug design, particularly in antimicrobial, anti-inflammatory, and antiviral applications .
Properties
CAS No. |
133828-19-0 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-methyl-3-methylidenepiperidin-4-one |
InChI |
InChI=1S/C7H11NO/c1-6-5-8(2)4-3-7(6)9/h1,3-5H2,2H3 |
InChI Key |
MVFXJLXCEXZNBV-UHFFFAOYSA-N |
SMILES |
CN1CCC(=O)C(=C)C1 |
Canonical SMILES |
CN1CCC(=O)C(=C)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
Key analogs and their similarity scores (based on structural alignment) are summarized below:
| Compound Name | CAS Number | Structural Similarity | Key Substituents |
|---|---|---|---|
| 1-Benzyl-3-methylpiperidin-4-one | 34737-89-8 | 1.00 | Benzyl (N1), methyl (C3) |
| 1-Benzyl-3,3-dimethylpiperidin-4-one | 173186-91-9 | 1.00 | Benzyl (N1), dimethyl (C3) |
| 1-Benzyl-3-phenylpiperidin-4-one | 446302-83-6 | 0.89 | Benzyl (N1), phenyl (C3) |
| 1-Benzyl-4-methylpiperidin-3-one | 32018-96-5 | 0.89 | Benzyl (N1), methyl (C4) |
Key Observations :
- C3 Substituents: Methylidene groups (as in the target compound) introduce unsaturation, altering electronic properties and reactivity.
- Positional Isomerism : Shifting the methyl group from C3 to C4 (32018-96-5) reduces similarity (0.89), highlighting the sensitivity of biological activity to substituent placement .
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